molecular formula C11H14BrN B3188180 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-78-2

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3188180
CAS No.: 199186-78-2
M. Wt: 240.14 g/mol
InChI Key: TVQLUTMFPJMIOS-UHFFFAOYSA-N
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Description

Significance and Context of the Tetrahydroquinoline Scaffold in Organic Synthesis

The tetrahydroquinoline ring system is a privileged scaffold in organic synthesis, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This prevalence is attributed to its rigid, three-dimensional structure which can effectively present functional groups in a specific spatial orientation for interaction with biological targets. nbinno.com

Tetrahydroquinoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. datapdf.com The synthesis of this scaffold can be achieved through various methods, including the hydrogenation of quinolines, intramolecular cyclization reactions, and multicomponent reactions. organic-chemistry.orgnih.govgoogle.com The versatility of the tetrahydroquinoline core makes it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.

Overview of Halogenated Tetrahydroquinolines in Contemporary Chemical Research

The incorporation of a halogen atom, such as bromine, onto the tetrahydroquinoline scaffold significantly enhances its synthetic utility. Halogenated organic compounds, in general, are valuable intermediates in organic synthesis due to their ability to participate in a variety of cross-coupling reactions. nbinno.com The bromine atom in compounds like 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline acts as a versatile handle, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nbinno.comwikipedia.org These reactions are fundamental tools for the construction of complex molecules from simpler precursors. The ability to functionalize the tetrahydroquinoline core at a specific position through its bromo-substituent provides a powerful strategy for the synthesis of diverse libraries of compounds for drug discovery and materials science. researchgate.net The presence of the gem-dimethyl group at the 2-position can also influence the molecule's conformation and reactivity, potentially leading to unique biological activities. nbinno.com

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of novel chemical entities. The principles governing the reactivity of the tetrahydroquinoline scaffold and the bromo-substituent provide a strong foundation for its application in contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLUTMFPJMIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(N1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoline

Strategies for the Construction of the Tetrahydroquinoline Core

Cyclization Reactions for Ring Formation

Cyclization reactions are a primary method for forming the tetrahydroquinoline ring. One notable approach involves the cyclization of N-(1,1-dimethylpropargyl) anilines. This reaction can be facilitated by a cuprous chloride catalyst in refluxing toluene to yield the corresponding 2,2-dimethyl-1,2-dihydroquinoline, which can then be reduced to the desired tetrahydroquinoline. researchgate.netsemanticscholar.org

Another effective strategy is the reductive cyclization of ortho-substituted nitroarenes. For instance, 2-nitrochalcones can undergo a reductive cyclization under catalytic hydrogenation conditions to form tetrahydroquinolines. nih.govosti.gov This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction to close the ring. nih.gov

Multi-component Reaction Approaches for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like tetrahydroquinolines in a single step from multiple starting materials. nih.govrsc.org This approach is valued for its high atom economy and ability to generate diverse molecular libraries. nih.govrsc.org The Povarov reaction, a three-component reaction involving an aldehyde, an aniline (B41778), and an activated alkene, is a well-established MCR for assembling the tetrahydroquinoline scaffold. organic-chemistry.org These reactions combine different catalytic processes in a one-pot synthesis, significantly increasing efficiency by avoiding the need to isolate intermediate products.

Hydrogenation and Reduction Pathways

Hydrogenation and reduction are fundamental pathways for both creating the tetrahydroquinoline ring and for converting unsaturated precursors into the final saturated heterocycle. A common method involves the catalytic reduction of a nitro group on an aryl ketone or aldehyde, which is followed by a reductive amination sequence to form the ring. nih.gov Catalysts such as 5% Palladium on carbon (Pd/C) are often employed for this transformation under a hydrogen atmosphere. nih.gov

Alternatively, if the quinoline (B57606) or dihydroquinoline ring is already formed, direct hydrogenation is the most straightforward method to obtain the tetrahydroquinoline core. osti.govorganic-chemistry.org This can be accomplished using various catalytic systems, including ruthenium-based catalysts or nanoporous gold (AuNPore) with an organosilane as a hydrogen source. organic-chemistry.org The choice of catalyst can be crucial; for example, using 5% Platinum on carbon (Pt/C) can favor the formation of the tetrahydroquinoline over aromatized byproducts. nih.gov

Table 1: Selected Methodologies for Tetrahydroquinoline Core Synthesis

Methodology Key Precursors Catalyst/Reagent Primary Product Reference
Cyclization N-(1,1-dimethylpropargyl) anilines Cuprous Chloride 2,2-dimethyl-1,2-dihydroquinoline researchgate.netsemanticscholar.org
Reductive Cyclization 2-Nitrochalcones Pd/C, H₂ Tetrahydroquinoline nih.govosti.gov
Multi-component Reaction Aldehydes, Anilines, Alkenes Chiral Phosphoric Acid Substituted Tetrahydroquinolines organic-chemistry.org
Hydrogenation/Reduction 2-Nitroarylketones 5% Pd/C or 5% Pt/C, H₂ Tetrahydroquinoline nih.gov

Regioselective Bromination at the C6 Position

Once the 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (B1367531) core is synthesized, the next step is the introduction of a bromine atom specifically at the C6 position of the aromatic ring.

Direct Bromination Procedures and Reagents

Direct electrophilic bromination is the most common method for this functionalization. The secondary amine within the tetrahydroquinoline ring acts as a strong activating group, directing incoming electrophiles to the ortho and para positions. The C6 position is para to the nitrogen, making it a highly favorable site for substitution.

Several reagents are effective for this purpose:

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for the bromination of tetrahydroquinolines, often proceeding under mild, metal-free conditions. nih.gov It can act as both an electrophile for the aromatic substitution and as an oxidant. nih.gov

Molecular Bromine (Br₂) : The direct use of bromine, often in a solvent like acetic acid or chloroform (B151607), is a classic method for brominating activated aromatic rings, including the tetrahydroquinoline system. researchgate.net

Other Reagents : Other sources of electrophilic bromine, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and tetrabutylammonium tribromide (TBATB), can also be employed for these transformations, offering mild reaction conditions. nih.govorganic-chemistry.org

Controlled Reaction Conditions for Positional Selectivity

Achieving high regioselectivity for the C6 position requires careful control of the reaction conditions to prevent over-bromination, particularly at the C8 position, which is ortho to the activating amino group. researchgate.netresearchgate.net The reaction's outcome is influenced by factors such as the solvent and the stoichiometry of the brominating agent. nih.govresearchgate.net

For example, the interaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads specifically to the 6,8-dibromo derivative, preserving the saturated heterocyclic ring. researchgate.net When using NBS, the number of equivalents added can be controlled to favor mono-bromination at the most reactive site (C6) over the formation of di- or tri-brominated products. nih.gov The mechanism involves an electrophilic aromatic substitution, where the nitrogen's lone pair stabilizes the intermediate carbocation formed during the attack at the C6 position. nih.gov

Table 2: Reagents for Regioselective Bromination

Reagent Abbreviation Typical Conditions Key Feature Reference
N-Bromosuccinimide NBS Chloroform, Room Temperature Acts as both electrophile and oxidant nih.gov
Molecular Bromine Br₂ Acetic Acid or Chloroform Classic electrophilic brominating agent researchgate.net
Tetrabutylammonium tribromide TBATB Not specified Mild brominating agent nih.gov
1,3-Dibromo-5,5-dimethylhydantoin DBDMH Diethyl ether Catalyst-free, mild conditions organic-chemistry.org

Multi-step Synthetic Routes to Substituted Tetrahydroquinolines

Multi-step synthesis provides a versatile platform for the construction of complex molecules like substituted tetrahydroquinolines from simpler starting materials. vapourtec.com These routes often involve a sequence of reactions, allowing for the precise installation of desired functional groups and stereocenters.

One prominent multi-step strategy involves domino reactions, also known as tandem or cascade reactions, which enable the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach is lauded for its efficiency, atom economy, and reduced waste generation. nih.gov A notable example is the conversion of 2-nitroarylketones and aldehydes into tetrahydroquinolines through a reduction-reductive amination sequence under hydrogenation conditions, typically employing a 5% Palladium on carbon (Pd/C) catalyst. nih.gov This process is initiated by the catalytic reduction of the nitro group, which is followed by the formation of a cyclic imine and its subsequent reduction to yield the final tetrahydroquinoline product. nih.gov

Another powerful multi-step approach is the two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination to afford 1,2,3,4-tetrahydroquinolines. researchgate.net The hydroaminoalkylation step is often catalyzed by a titanium complex, which demonstrates high selectivity for the linear product. researchgate.net

The synthesis of chiral tetrahydroquinolines can be achieved through enantioselective total synthesis. For instance, the synthesis of (+)-angustureine utilizes an organocatalytic intramolecular aza-Michael reaction of an N-protected aniline derivative as a key step. thieme-connect.com This reaction, catalyzed by a diarylprolinol O-TMS ether, proceeds with good yield and excellent enantioselectivity, highlighting the power of organocatalysis in constructing chiral tetrahydroquinoline frameworks. thieme-connect.com

Table 1: Overview of Selected Multi-step Synthetic Strategies for Tetrahydroquinolines

Strategy Key Reactions Catalyst/Reagents Starting Materials Product Scope Reference
Domino Reaction Reduction-Reductive Amination 5% Pd/C, H₂ 2-Nitroarylketones/aldehydes Substituted Tetrahydroquinolines nih.gov
Two-Step Procedure Hydroaminoalkylation, Buchwald-Hartwig Amination Titanium complex, Palladium catalyst ortho-Chlorostyrenes, N-methylanilines 1,2,3,4-Tetrahydroquinolines researchgate.net
Enantioselective Synthesis Intramolecular aza-Michael Reaction Diarylprolinol O-TMS ether N-protected aniline derivatives Chiral Tetrahydroquinolines thieme-connect.com

Catalytic Approaches in Compound Synthesis

Catalysis plays a pivotal role in the synthesis of tetrahydroquinolines, offering efficient and selective routes to this important heterocyclic system. nih.gov A variety of catalytic methods, including hydrogenation, transfer hydrogenation, and hydroarylation, have been developed.

Catalytic hydrogenation of quinolines is a direct method for producing tetrahydroquinolines. nih.gov However, this approach often requires high pressures of molecular hydrogen and can be less efficient due to the need for a pre-synthesized quinoline substrate. nih.gov An alternative and more atom-efficient method is the "borrowing hydrogen" methodology. This process involves the catalytic dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst subsequently returns the hydrogen to the imine, yielding the final product. nih.gov Manganese pincer complexes have been shown to be effective catalysts for the synthesis of 1,2,3,4-tetrahydroquinolines via this borrowing hydrogen process. nih.gov

Transfer hydrogenation represents another significant catalytic approach. Chiral phosphoric acids have been utilized as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction using a Hantzsch ester as the hydrogen source, affording the desired products in excellent yields and enantioselectivities. organic-chemistry.org Gold catalysts have also been employed in a tandem hydroamination/asymmetric transfer hydrogenation reaction to produce tetrahydroquinolines with high yields and enantioselectivity. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydroquinoline derivatives. thieme-connect.com Small, chiral organic molecules can effectively catalyze various transformations under mild conditions. thieme-connect.com These methods can be broadly classified into covalent and noncovalent catalysis, with aminocatalysis and N-heterocyclic carbene (NHC) catalysis being prominent examples of covalent catalysis. thieme-connect.com

The direct bromination of the tetrahydroquinoline core represents a key catalytic step in the synthesis of bromo-substituted derivatives. For instance, 6-bromo-1,2,3,4-tetrahydroquinoline can be synthesized via the direct bromination of 1,2,3,4-tetrahydroquinoline in ionic conditions. researchgate.net This brominated intermediate can then undergo further functionalization, such as Suzuki Cross-coupling reactions, to introduce aryl substituents. researchgate.net

Table 2: Comparison of Catalytic Methods for Tetrahydroquinoline Synthesis

Catalytic Method Catalyst Type Key Features Substrate Scope Reference
Borrowing Hydrogen Manganese Pincer Complex Atom-efficient, one-pot reaction Acetophenones, 2-aminobenzyl alcohols nih.gov
Transfer Hydrogenation Chiral Phosphoric Acid Enantioselective, mild conditions 2-Aminochalcones organic-chemistry.org
Tandem Catalysis Gold Catalyst High yields and enantioselectivities N-Aryl propargylamines organic-chemistry.org
Direct Bromination Ionic Conditions Direct functionalization of the core 1,2,3,4-Tetrahydroquinoline researchgate.net

Chemical Reactivity and Transformations of 6 Bromo 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoline

Substitution Reactions at the Bromine Center

The bromine atom at the 6-position of the aromatic ring is a key site for functionalization, enabling the introduction of a wide array of substituents through several types of reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon is generally challenging on an electron-rich ring system like tetrahydroquinoline. However, such reactions can be facilitated by the introduction of a strong electron-withdrawing group, such as a nitro group, onto the aromatic ring. semanticscholar.org This activation enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles. For instance, nitration of bromoquinolines can activate the adjacent bromo group for substitution by cyclic amines like morpholine (B109124) or piperazine. semanticscholar.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 6-position serves as an excellent handle for these transformations. nbinno.com The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly prominent. libretexts.orgnih.gov

This reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups in place of the bromine atom. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for the Suzuki-Miyaura coupling of brominated tetrahydroquinolines. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Substituted Quinoline (B57606) Scaffolds

Aryl Halide Substrate Coupling Partner (Boronic Acid/Ester) Catalyst System Product Reference
6-Bromo-1,2,3,4-tetrahydroquinoline Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 6-Phenyl-1,2,3,4-tetrahydroquinoline researchgate.net
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester P1-xantphos (P1-L4) 3-(3,5-Dimethylisoxazol-4-yl)quinoline nih.gov

Metal-Bromine Exchange Reactions

The bromine atom can be swapped for a metal, typically lithium, through a metal-halogen exchange reaction. This transformation is usually achieved by treating the bromo-compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This reaction converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-lithium bond. nbinno.comresearchgate.net The resulting organolithium intermediate is a powerful synthetic tool that can react with a wide range of electrophiles to introduce various functional groups, further expanding the synthetic utility of the original molecule. tcnj.edu

Transformations of the Tetrahydroquinoline Ring System

The saturated heterocyclic portion of the molecule can also undergo chemical transformations, primarily involving changes in its oxidation state.

Oxidation Reactions Leading to Quinoline Derivatives

The tetrahydroquinoline ring system can be aromatized to the corresponding quinoline derivative through oxidation. researchgate.net This dehydrogenation reaction is a common strategy to access polysubstituted quinolines that might be difficult to synthesize through other routes. nih.gov A variety of oxidizing agents can accomplish this transformation under relatively mild conditions. Reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂) are frequently used and have been shown to be effective for oxidizing complex tetrahydroquinolines. nih.gov N-Bromosuccinimide (NBS) can also be employed to achieve both bromination and dehydrogenation in one pot. rsc.org

Table 2: Common Oxidizing Agents for the Aromatization of Tetrahydroquinolines

Oxidizing Agent Typical Conditions Notes Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) CHCl₃, room temperature Chemoselective and mild conditions. nih.gov
Manganese Dioxide (MnO₂) Various solvents Cleaner reactions and practical protocols. nih.gov

Reduction Reactions Yielding Substituted Tetrahydroquinolines

The tetrahydroquinoline ring is a fully reduced form of the quinoline aromatic system. Therefore, further reduction of the heterocyclic ring is not a typical transformation. However, the synthesis of the 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline scaffold itself relies on the reduction of a quinoline precursor. This reduction is a key transformation of the quinoline ring system to produce the title compound's core structure. Various methods exist for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines, including catalytic hydrogenation and transfer hydrogenation using reagents like Hantzsch esters or hydrosilanes in the presence of a catalyst. acs.orgresearchgate.net For example, gold nanoparticles supported on TiO₂ can catalyze the reduction of functionalized quinolines using a hydrosilane/ethanol system. researchgate.net This highlights the stability of the tetrahydroquinoline ring once formed and its role as a foundational scaffold for further functionalization.

Derivatization Strategies for Functional Group Interconversion

The bromine atom at the 6-position of the 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (B1367531) scaffold serves as a versatile handle for a variety of functional group interconversions, significantly expanding the synthetic utility of this heterocyclic motif. The primary strategies for its derivatization revolve around modern palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These transformations are instrumental in the construction of more complex molecular architectures, often with applications in medicinal chemistry and materials science.

Key derivatization strategies include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these methodologies offers a distinct pathway to introduce diverse functionalities at the 6-position, thereby modulating the electronic and steric properties of the tetrahydroquinoline core.

Palladium-Catalyzed Cross-Coupling Reactions:

The reactivity of the aryl bromide in this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the active catalyst.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely employed for the synthesis of biaryl compounds and for attaching various alkyl and vinyl groups. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgresearchgate.net This transformation is a powerful tool for the introduction of vinyl groups and for the construction of more extended conjugated systems. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: For the introduction of an alkynyl moiety, the Sonogashira coupling is the reaction of choice. nsf.govgoogle.comlibretexts.org It involves the palladium-catalyzed cross-coupling of the aryl bromide with a terminal alkyne, usually in the presence of a copper(I) co-catalyst and an amine base. This reaction is highly valued for its ability to create carbon-carbon triple bonds, which are important structural motifs in many natural products and functional materials.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govacs.orgmdpi.com This method provides a direct route to N-aryl tetrahydroquinolines, which are prevalent in many biologically active compounds.

The following table summarizes these key derivatization reactions, providing a general overview of the reagents and conditions typically employed.

Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Product Functional Group
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, K₃PO₄Aryl, Alkyl, Vinyl
Heck Reaction Alkene (R-CH=CH₂)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃Substituted Alkene
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHAlkyne
Buchwald-Hartwig Amination Amine (R¹R²NH)Pd₂(dba)₃, BINAPNaOt-Bu, K₃PO₄Amine

Detailed Research Findings:

While the general applicability of these palladium-catalyzed reactions to aryl bromides is well-established, specific research on the derivatization of this compound is more limited in publicly available literature. However, studies on closely related bromo-quinoline and bromo-tetrahydroquinoline systems provide valuable insights into the expected reactivity and optimal reaction conditions.

For instance, research on the functionalization of 6-bromo-2-chloroquinoline (B23617) has demonstrated the successful application of Buchwald-Hartwig amination to selectively introduce various cyclic amines at the 6-position (the aryl bromide) in the presence of the more activated heteroaryl chloride at the 2-position. nih.gov This selectivity highlights the feasibility of functionalizing the bromo-substituent on the tetrahydroquinoline ring.

Furthermore, studies on the Suzuki-Miyaura cross-coupling reactions of other brominated tetrahydroquinoline derivatives have shown that a variety of aryl and heteroaryl groups can be efficiently introduced. These reactions are often carried out using catalysts like Pd(dppf)Cl₂ in the presence of a base such as potassium carbonate.

The following interactive data table provides a hypothetical representation of potential derivatization products of this compound based on the established reactivity of similar compounds.

Starting MaterialReaction TypeReagentProduct
This compoundSuzuki-MiyauraPhenylboronic acid6-Phenyl-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
This compoundSuzuki-Miyaura4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
This compoundHeckStyrene6-(E)-Styryl-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
This compoundSonogashiraPhenylacetylene6-(Phenylethynyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
This compoundBuchwald-HartwigMorpholine6-Morpholino-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
This compoundBuchwald-HartwigAniline (B41778)6-(Phenylamino)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline

It is important to note that the successful implementation of these derivatization strategies for this compound would require experimental optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, to achieve the desired products in high yields.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing clear evidence for the compound's connectivity.

For 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the N-H proton, and the gem-dimethyl groups. The aromatic protons would appear as distinct multiplets in the downfield region, with their splitting patterns revealing their positions on the brominated ring. The aliphatic protons at positions C3 and C4 would likely appear as triplets, while the N-H proton would present as a broad singlet. The two methyl groups at the C2 position are chemically equivalent and would therefore produce a sharp, integrated singlet corresponding to six protons.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would feature signals for the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the aliphatic carbons of the heterocyclic ring, and the equivalent methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: The following values are predicted and serve as an illustration of expected results. Actual experimental values may vary based on solvent and other experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (C5-H)~7.1-7.3Doublet1H
Aromatic H (C7-H)~7.0-7.2Doublet of doublets1H
Aromatic H (C8-H)~6.5-6.7Doublet1H
N-H~3.5-4.5Broad Singlet1H
Aliphatic CH₂ (C4)~2.7-2.9Triplet2H
Aliphatic CH₂ (C3)~1.7-1.9Triplet2H
Gem-dimethyl CH₃ (C2)~1.2-1.4Singlet6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: The following values are predicted and serve as an illustration of expected results. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C8a)~145
Aromatic C (C4a)~129
Aromatic C (C7)~128
Aromatic C (C5)~127
Aromatic C (C8)~118
Aromatic C (C6-Br)~115
Quaternary C (C2)~52
Aliphatic CH₂ (C4)~33
Gem-dimethyl CH₃~27
Aliphatic CH₂ (C3)~22

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands. A notable band would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers, typically between 500 and 750 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for identifying the C-C backbone and aromatic ring vibrations.

Table 3: Expected Characteristic Infrared Absorption Bands Note: These are generalized expected wavenumbers for the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2975Strong
Aromatic C=C Stretch1500 - 1600Medium
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 750Medium-Strong

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₄BrN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺), which is a definitive indicator for the presence of a single bromine atom in the molecule. The PubChemLite database provides predicted m/z values for various adducts of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₄BrN)

Adduct Predicted m/z
[M+H]⁺240.03824
[M+Na]⁺262.02018
[M]⁺239.03041
[M-H]⁻238.02368
Data sourced from PubChemLite, CID 18620064.

X-ray Crystallography and Crystallographic Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction for Absolute Configuration

To perform this analysis, a suitable single crystal of the compound must first be grown. Single crystal X-ray diffraction (SCXRD) involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis would unambiguously determine the connectivity of the atoms in this compound, confirming the positions of the bromo and dimethyl substituents on the tetrahydroquinoline core. Furthermore, it would reveal the conformation of the partially saturated heterocyclic ring, which typically adopts a conformation such as a half-chair or envelope. mdpi.com The precise bond lengths and angles between all atoms in the crystal lattice would be determined, providing the absolute configuration of the molecule. researchgate.net As of now, a crystal structure for this specific compound has not been reported in the crystallographic databases.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. uic.edu When applied to this compound, XPS would provide information on the elements present (Carbon, Nitrogen, Bromine) and their respective chemical environments.

The XPS spectrum would show characteristic peaks for C 1s, N 1s, and Br 3d photoelectrons. High-resolution scans of these peaks would reveal information about the chemical states. For instance, the C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds in the aromatic ring and aliphatic chains, and C-N bonds. The N 1s spectrum would provide information on the chemical state of the nitrogen atom in the heterocyclic ring. nih.gov The binding energy of the Br 3d peak would confirm the presence of bromine as a covalent C-Br bond. This technique is particularly useful for analyzing the surface chemistry of the compound in a solid or thin-film state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. nih.govresearchgate.net This method is used to determine the optimized molecular structure, vibrational frequencies, and electronic properties of the title compound. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for these calculations. nih.gov

Geometric optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. For 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline, this involves determining the precise bond lengths, bond angles, and dihedral angles. The tetrahydroquinoline ring is not planar, and conformational analysis is crucial to identify the most stable conformation. nih.gov In related tetrahydroquinoline structures, the piperidine (B6355638) ring often adopts a conformation that minimizes steric hindrance. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)

ParameterValue
C-C (aromatic) bond length~1.39 Å
C-N bond length~1.38 Å
C-Br bond length~1.90 Å
C-C-C (aromatic) bond angle~120°
H-N-C bond angle~115°

The electronic structure of a molecule governs its reactivity. taylorandfrancis.com Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. ajchem-a.com A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Energy Gap4.9 eV

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nist.gov To improve the agreement between calculated and experimental frequencies, scaling factors are often applied to the computed values. researchgate.net The calculated vibrational spectrum provides a detailed fingerprint of the molecule's structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3400
C-H (aromatic) Stretch~3100
C-H (aliphatic) Stretch~2950
C=C (aromatic) Stretch~1600
C-Br Stretch~650

From the results of vibrational frequency calculations, it is possible to predict various thermodynamic properties of the molecule at different temperatures. These properties include the heat capacity, entropy, and enthalpy. Such predictions are valuable for understanding the molecule's behavior in different environments and for predicting the thermodynamics of reactions in which it participates.

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)

PropertyPredicted Value
Entropy (S)~450 J/mol·K
Heat Capacity (Cv)~200 J/mol·K
Zero-point vibrational energy~400 kJ/mol

Ab Initio and Semi-Empirical Methods in Conformational and Electronic Studies

While DFT is widely used, other computational methods also play a role in studying molecules like this compound. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. libretexts.org They can be computationally demanding but provide a fundamental understanding of the electronic structure. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. wikipedia.orgmpg.de This speed allows for the study of larger molecular systems. wikipedia.org However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org Both ab initio and semi-empirical methods can be employed for conformational and electronic studies, offering a balance between computational cost and accuracy. scribd.com

Theoretical Prediction of Chemical Reactivity Parameters

Quantum chemical calculations provide a suite of parameters that help in quantifying the chemical reactivity of a molecule. mdpi.com Based on the energies of the frontier orbitals, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated. These parameters provide a theoretical basis for understanding the molecule's reactivity in various chemical reactions. For instance, the principle of maximum hardness suggests that stable molecules have a large HOMO-LUMO gap.

Table 5: Predicted Chemical Reactivity Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)

Reactivity ParameterFormulaPredicted Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.35 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.45 eV
Global Softness (S)1/(2η)0.20 eV⁻¹

Applications As a Synthetic Building Block and Precursor

Precursor for Advanced Heterocyclic Systems

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and the 6-bromo-2,2-dimethyl derivative serves as an excellent starting point for the elaboration into more complex heterocyclic architectures. nbinno.com The bromine atom at the 6-position is a key functional handle, amenable to a variety of palladium-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse substituents and the fusion of additional ring systems.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups. nbinno.com

Heck Reaction: Reaction with alkenes to form new carbon-carbon double bonds. nbinno.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nbinno.com

Beyond palladium catalysis, the bromine substituent can also participate in nucleophilic aromatic substitution reactions under specific conditions or be converted into organometallic reagents, such as Grignard or organolithium compounds, further expanding its synthetic utility. nbinno.com The geminal dimethyl groups at the 2-position can impart specific conformational constraints and influence the stereochemical outcome of reactions, adding another layer of control in the synthesis of complex molecules. nbinno.com

Role in the Synthesis of Functional Molecules

The inherent structural features of the 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline framework make it an important intermediate in the synthesis of functional molecules with potential biological activity. nbinno.comchemimpex.com The tetrahydroquinoline nucleus is present in numerous bioactive natural products and synthetic drugs, and derivatives of this scaffold are actively investigated for various therapeutic applications. nbinno.com

For instance, the related compound 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is utilized in the synthesis of bioactive molecules, particularly in the design of compounds targeting neurological disorders. chemimpex.com The carboxylic acid functional group, much like the bromine atom, provides a site for further chemical modification, allowing for the creation of a wide range of derivatives. chemimpex.com The synthesis of various phenyl-substituted tetrahydroquinolines has been achieved through Suzuki cross-coupling reactions starting from brominated tetrahydroquinolines, highlighting the importance of this precursor in generating functionally diverse molecules. researchgate.net

Reaction Type Reactant Product Type Significance
Suzuki-Miyaura CouplingPhenylboronic acids6-Phenyl-tetrahydroquinolinesIntroduction of aryl groups for SAR studies
BrominationN-Bromosuccinimide3,6,8-Tribromo derivativesFurther functionalization and diversification
CyclizationIntramolecular reactionsFused heterocyclic systemsCreation of complex, rigid scaffolds

Development of Chemical Libraries and Combinatorial Synthesis

The combination of a rigid bicyclic core and a reactive functional group makes this compound an ideal starting material for the construction of chemical libraries. nbinno.com Combinatorial chemistry relies on the ability to systematically and efficiently create a large number of related compounds, and the reactivity of the bromine atom is perfectly suited for this purpose. nbinno.com

By employing a range of coupling partners in reactions such as the Suzuki, Heck, and Sonogashira reactions, a diverse array of substituents can be introduced at the 6-position of the tetrahydroquinoline ring. This allows for the rapid generation of a library of analogs with varied steric and electronic properties. Such libraries are invaluable tools in drug discovery and chemical biology for screening against biological targets to identify new lead compounds. The robust nature of the tetrahydroquinoline scaffold ensures that the core structure remains intact throughout these transformations. nbinno.com

Intermediate in Mechanistic Chemical Biology Studies

Derivatives of this compound serve as important intermediates in the field of chemical biology for probing molecular interactions and elucidating biological mechanisms. The tetrahydroquinoline scaffold can be functionalized to create molecular probes, inhibitors, or ligands for specific biological targets.

For example, the related 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is used in studies investigating enzyme inhibition and receptor interactions. chemimpex.com By systematically modifying the structure of the tetrahydroquinoline derivative and assessing its impact on biological activity, researchers can gain insights into the structure-activity relationship (SAR) and the specific molecular features required for binding to a target protein. Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, with molecular docking studies revealing strong binding interactions within the mTOR active site. mdpi.com These studies are crucial for understanding complex biological processes at the molecular level and for the rational design of new therapeutic agents. chemimpex.commdpi.com

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Synthesize analogs with varied substituents (e.g., 6-iodo, 2-ethyl) and assay against target enzymes (e.g., kinases).
  • Use docking simulations (AutoDock Vina) to predict binding affinities, followed by in vitro validation .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying diastereoselectivity?

  • Microwave-assisted synthesis () promotes rapid equilibration, favoring thermodynamically stable conformers.
  • Low-temperature STAB-mediated reactions () trap kinetic products, leading to diastereomeric mixtures.

Q. How to reconcile discrepancies in reported bioactivity data?

  • Variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity may explain divergent results.
  • Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.